3-Bromo-4-phenyl-2-chloropyridine
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Overview
Description
3-Bromo-4-phenyl-2-chloropyridine is a heterocyclic aromatic compound with the molecular formula C11H7BrClN. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and phenyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura coupling reactions, which involve palladium as a catalyst .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may participate in carbon–carbon bond-forming reactions .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that bromo and chloro substituents on the pyridine ring can potentially interact with various enzymes and proteins . The nature of these interactions is likely to be influenced by the electronic properties of the bromo and chloro groups, as well as the phenyl group attached to the pyridine ring .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-phenyl-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-phenylpyridine. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-phenyl-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as alkoxy or amino groups.
Scientific Research Applications
3-Bromo-4-phenyl-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the phenyl group.
4-Phenyl-2-chloropyridine: Similar but lacks the bromine atom.
3-Bromo-2-chloropyridine: Similar but lacks the phenyl group.
Uniqueness
3-Bromo-4-phenyl-2-chloropyridine is unique due to the combination of bromine, chlorine, and phenyl substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3-bromo-2-chloro-4-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBTYMDLKPZWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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